molecular formula C13H26FN B1485892 [(1-Fluorocyclopentyl)methyl](heptyl)amine CAS No. 2098050-72-5

[(1-Fluorocyclopentyl)methyl](heptyl)amine

Cat. No. B1485892
CAS RN: 2098050-72-5
M. Wt: 215.35 g/mol
InChI Key: WAAABGCOJNJNAI-UHFFFAOYSA-N
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Description

Amines are organic compounds that resemble ammonia in structure but have one or more of the hydrogen atoms replaced by organic substituents . The compound “(1-Fluorocyclopentyl)methylamine” is an amine with a molecular formula of C13H26FN and a molecular weight of 215.35 g/mol.


Molecular Structure Analysis

Amines can be classified as primary, secondary, or tertiary depending on the number of carbon-containing groups attached to the nitrogen atom . The specific molecular structure of “(1-Fluorocyclopentyl)methylamine” is not available in the current resources.


Physical And Chemical Properties Analysis

Amines have diverse physical and chemical properties. For example, they can be gases, liquids, or solids at standard temperatures, depending on their molecular weight . The specific physical and chemical properties of “(1-Fluorocyclopentyl)methylamine” are not available in the current resources.

Scientific Research Applications

Physicochemical Properties and Optimization

Research on small functionalized organic molecules, including amines and fluorine-substituted compounds like "(1-Fluorocyclopentyl)methylamine", highlights their significance in understanding the behavior of biomolecular systems in aqueous environments. Studies involving optimization of Lennard‐Jones parameters for polar‐neutral compounds have contributed to a deeper understanding of their physicochemical properties. This optimization process aids in accurately reproducing experimental condensed phase properties, offering insights into the hydrophilicity and hydrophobicity of these compounds, which is crucial for pharmaceutical applications (Chen, Yin, & MacKerell, 2002).

Synthesis and Pharmacological Evaluation

The synthesis and evaluation of novel ring-contracted amantadine analogs have shown interesting pharmacological properties, including activity against a wide range of viruses and as NMDA receptor antagonists. This research underscores the potential of fluorinated compounds and their analogs in developing new therapeutic agents (Camps, Duque, Vázquez, Naesens, Clercq, Sureda, López-Querol, Camins, Pallàs, Prathalingam, Kelly, Romero, Ivorra, & Cortes, 2008).

Reductive Amination and Synthesis of Amines

The development of expedient methods for the synthesis and functionalization of N‐methyl‐ and N‐alkylamines, which are crucial for both academic research and industrial production, is significant. Techniques involving reductive amination using earth-abundant metal-based catalysts represent an important step in the efficient production of these compounds, highlighting the role of "(1-Fluorocyclopentyl)methylamine" derivatives in various applications (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).

Molecular Docking and Biological Activity

The synthesis of novel derivatives and their evaluation for biological activities, including antibacterial properties, has been explored. These studies involve the preparation of fluorine-substituted compounds and their metal complexes, demonstrating the diverse applications of these compounds in medicinal chemistry and drug design (Ekennia, Osowole, Onwudiwe, Babahan, Ibeji, Okafor, & Ujam, 2018).

properties

IUPAC Name

N-[(1-fluorocyclopentyl)methyl]heptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26FN/c1-2-3-4-5-8-11-15-12-13(14)9-6-7-10-13/h15H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAABGCOJNJNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCC1(CCCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Fluorocyclopentyl)methyl](heptyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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